2-(2,4-dimethylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
Description
This compound is a polycyclic heterocycle featuring a fused pyrazolo-pyrrolo-pyrazole core substituted with 2,4-dimethylphenyl and 4-methylphenyl groups. Its structural complexity arises from the tetracyclic framework, which combines pyrazole and pyrrolidine rings.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-7-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14-5-8-17(9-6-14)20-19-21(25-12-4-11-24(20)25)23(28)26(22(19)27)18-10-7-15(2)13-16(18)3/h5-10,13,19-21H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESCZKRIVNFIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)C)C)N5N2CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-(2,4-dimethylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications across medicinal chemistry, materials science, and biological studies, supported by data tables and documented case studies.
Structural Features
The compound features a pyrazolo-pyrrolo framework which is significant for its biological activity. The presence of multiple aromatic rings contributes to its potential interactions with various biological targets.
Medicinal Chemistry
Drug Development Potential
- The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with specific receptors or enzymes suggests potential therapeutic applications in treating diseases such as cancer or neurological disorders.
- Case Study : In a study examining similar pyrazolo compounds, researchers found that modifications to the aromatic substituents significantly affected the binding affinity to target proteins, indicating that this compound could be optimized for enhanced activity.
Materials Science
Advanced Material Development
- The compound's structural properties may impart desirable characteristics such as increased thermal stability and hydrophobicity. These traits are essential in developing advanced materials for electronics or coatings.
- Data Table : Comparison of thermal properties with other compounds in similar classes.
| Compound Name | Thermal Stability (°C) | Hydrophobicity (Log P) |
|---|---|---|
| Compound A | 250 | 3.5 |
| Compound B | 300 | 4.0 |
| This Compound | TBD | TBD |
Biological Studies
Biological Interaction Studies
- The compound can serve as a probe in biological research to explore pathways involving specific biomolecules. Its interactions can provide insights into cellular mechanisms and disease processes.
- Example Research : A study demonstrated that pyrazolo derivatives could inhibit certain kinases involved in cancer proliferation, suggesting similar potential for this compound.
Chemical Reactions Analysis
Cross-Coupling Functionalization
The 6-position of the pyrrolo-pyrazole core is amenable to palladium-catalyzed cross-coupling reactions:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids to introduce aryl groups .
-
Buchwald–Hartwig Amination : Enables C–N bond formation with primary/secondary amines .
For instance, treatment of the 6-chloro derivative with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/Na₂CO₃ yields the 6-aryl-substituted product with >85% efficiency .
| Substrate | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| 6-Chloro-pyrrolo-pyrazole | 4-MeC₆H₄B(OH)₂ | Pd(PPh₃)₄, dioxane | 87 |
| 6-Chloro-pyrrolo-pyrazole | NH₂(CH₂)₂NH₂ | Pd₂(dba)₃, Xantphos | 78 |
Condensation with Diamines
The dione moiety participates in chemoselective condensations with 1,2-diamines to form fused polyheterocycles. For example, reacting with 1,2-phenylenediamine in acetic acid generates spiro[benzo-pyrrolo-quinoxaline] derivatives .
| Diamine | Product Class | Yield (%) |
|---|---|---|
| 1,2-Phenylenediamine | Spiro-quinoxaline-dione | 82 |
| Ethylenediamine | Spiro-pyrrolo-diazepine | 75 |
This reaction proceeds via nucleophilic attack at the carbonyl groups, followed by dehydration and cyclization .
Electrophilic Aromatic Substitution
The 4-methylphenyl and 2,4-dimethylphenyl groups undergo regioselective electrophilic substitution (e.g., nitration, sulfonation). Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the para position of the 4-methylphenyl ring due to steric hindrance from adjacent substituents.
Reduction and Oxidation
Comparison with Similar Compounds
Structural Analog 1: 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6)
Key Differences :
- Core Structure: Compound 6 contains a pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazinone, contrasting with the pyrazolo-pyrrolo-pyrazole core of the target compound.
- Substituents : The methoxyphenyl and phenyl groups in Compound 6 differ from the methyl-substituted aryl groups in the target compound. Methoxy groups may enhance solubility but reduce metabolic stability compared to methyl groups .
- Synthesis: Compound 6 is synthesized via reaction with monochloroacetic acid, while the target compound’s synthesis method is unspecified in the evidence.
Structural Analog 2: 3,6,8-Trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-(4H,6H)-dione (Compound 5a)
Key Differences :
- Core Structure : Compound 5a features a pyrazolo-pyrido-pyrimidine-dione system, which includes a pyrimidine ring absent in the target compound.
- Substituents : Both compounds incorporate methyl and phenyl groups, but Compound 5a lacks the 2,4-dimethylphenyl moiety. This difference may influence steric and electronic properties .
- Synthesis: Compound 5a is synthesized via a four-component reaction catalyzed by L-proline, achieving a 92% yield.
Data Tables
Table 1: Comparative Physical and Spectral Data
Table 2: Substituent Effects on Reactivity and Properties
| Substituent Type | Electronic Effect | Solubility Impact | Metabolic Stability |
|---|---|---|---|
| Methyl (Target Compound) | Electron-donating | Moderate (lipophilic) | High |
| Methoxy (Compound 6) | Electron-donating | High (polar) | Moderate (demethylation risk) |
| Phenyl (Common in analogs) | Neutral | Low (hydrophobic) | Variable |
Research Findings and Implications
Substituent Design : The 2,4-dimethylphenyl group in the target compound may confer greater metabolic stability than the methoxy group in Compound 6, aligning with trends in drug design favoring methyl over polar substituents .
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Systems
| Step | Solvent | Catalyst | Temperature/Time | Yield | Source |
|---|---|---|---|---|---|
| Cyclocondensation | Ethanol | CuSO₄, Ascorbate | 50°C, 16 hrs | 61% | |
| Purification | DMF/EtOH | - | Recrystallization | 95% | |
| Functionalization | THF | Pd(PPh₃)₄ | 80°C, 12 hrs | 45–70% |
Basic: How to characterize the compound’s structure and confirm regioselectivity?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and confirm regioselectivity in fused-ring systems. For example, single-crystal studies on similar pyrazolo-pyrrolo derivatives achieved mean C–C bond accuracy of 0.002 Å .
- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) to assign substituent positions. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) help distinguish isomers .
- Theoretical Calculations : Compare experimental spectra with DFT-optimized structures (B3LYP/6-31G* level) to validate electronic environments .
Advanced: How to optimize reaction conditions to mitigate low yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrices) to test variables like solvent polarity, temperature, and catalyst loading. For example, a study on pyrazole derivatives reduced optimization experiments by 50% while identifying critical interactions between solvent and temperature .
- Quantum Chemical Path Searches : Use tools like GRRM or SCINE to model reaction pathways and identify energy barriers. ICReDD’s approach combines these with experimental feedback loops to refine conditions iteratively .
Advanced: How to analyze transient intermediates in the formation of fused pyrazole-pyrrolo rings?
Methodological Answer:
- In Situ Spectroscopy : Employ time-resolved FTIR or Raman spectroscopy to detect intermediates (e.g., enolates or nitrenes) during reflux .
- Computational Simulations : Use molecular dynamics (MD) or metadynamics in COMSOL Multiphysics to track bond formation/cleavage at femtosecond resolution .
- Isotopic Labeling : Introduce ¹⁵N or deuterated reagents to trace mechanistic steps via MS/MS fragmentation patterns .
Advanced: What computational strategies predict solubility and formulation challenges for this hydrophobic compound?
Methodological Answer:
- COSMO-RS Simulations : Calculate partition coefficients (log P) and solubility parameters in solvents like DMSO or PEG-400. Compare with experimental HPLC-derived solubility profiles .
- Co-Crystal Screening : Use Mercury CSD software to identify potential co-formers (e.g., succinic acid) that enhance aqueous solubility via hydrogen-bond networks .
- Membrane Permeability Assays : Employ Franz diffusion cells with synthetic membranes (e.g., polysulfone) to model bioavailability .
Advanced: How to resolve contradictions in spectral data versus computational predictions?
Methodological Answer:
- Error Analysis in DFT : Re-evaluate basis sets (e.g., switch from 6-31G* to def2-TZVP) to improve agreement between calculated and experimental NMR shifts .
- Dynamic Effects : Account for conformational flexibility using MD simulations to model rotamer populations affecting averaged spectral data .
- Experimental Replication : Validate results across multiple instruments (e.g., 500 MHz vs. 700 MHz NMR) to rule out artifacts .
Advanced: How to design a stability study for this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Use Q10 (Arrhenius) models to extrapolate degradation rates (e.g., hydrolysis or oxidation) at 40°C/75% RH from data collected at 25–60°C .
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH and UV light (ICH Q1A guidelines), monitoring decomposition via UPLC-PDA .
- Kinetic Modeling : Fit degradation data to zero/first-order models using software like KinTek Explorer to predict shelf-life .
Advanced: How to assess potential bioactivity using in silico methods without experimental assays?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize targets with Glide SP scores ≤ −6 kcal/mol .
- Pharmacophore Mapping : Align the compound’s functional groups (e.g., carbonyls, aryl rings) with known bioactive pyrazoles using Phase (Schrödinger) .
- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability, CYP inhibition, and toxicity liabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
